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molecular formula C12H17ClN4 B2965250 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine CAS No. 111669-15-9

4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine

Cat. No. B2965250
M. Wt: 252.75
InChI Key: AAFYAIHAKSPWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05268477

Procedure details

A solution of pyrrolidine (80 g) in THF (500 ml) is chilled in an ice water bath and stirred mechanically under nitrogen. With a syringe pump of 2,4,6-trichloropyrimidine (50 g) is added over 35 minutes. The reaction is stirred in the ice bath for 1 hour and is then warmed to 20°-25° over 4 h. Pyridine (100 ml) is added to the reaction and the mixture stirred at 20°-25° overnight. The reaction is concentrated. The residue is partitioned between methylene chloride and aqueous sodium bicarbonate. The organic phase is concentrated and the residue chromatographed on silica gel (10% ethyl acetate/hexane) to yield 51 g of crystalline 2,4-bis[pyrrolidino]-6-chloropyrimidine. Immediately after the initial addition of reagents, two spots are seen with 25% ethyl acetate on a silica gel plate. These are the 2-and the 4-adducts. The bis product forms over time. It moves between these first two spots. The 51 g of product is reacted with piperazine (40 g) in 100 ml of dry pyridine at 100° for 50 h. The reaction is concentrated. The residue is partitioned between methylene chloride and sodium bicarbonate solution. The organic phase is dried and concentrated. The residue is chromatographed on silica gel eluting with methylene chloride to 10% methanol/1% ammonia/methylene chloride to give the title compound, NMR (CDCl3) 1.90, 2.9, 3.35 and 4.80 δ.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:7]1[N:12]=[C:11]([Cl:13])[CH:10]=[C:9](Cl)[N:8]=1.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17]C=1>C1COCC1>[N:1]1([C:7]2[N:8]=[C:9]([N:15]3[CH2:17][CH2:18][CH2:19][CH2:20]3)[CH:10]=[C:11]([Cl:13])[N:12]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
stirred mechanically under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then warmed to 20°-25° over 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
the mixture stirred at 20°-25° overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between methylene chloride and aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (10% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=NC(=CC(=N1)N1CCCC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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